molecular formula C16H15F3N6O2S B2866403 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 2320958-80-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2866403
CAS No.: 2320958-80-1
M. Wt: 412.39
InChI Key: GUXOGJMMIITQAC-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The compounds share high sequence and structure similarity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of compounds related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide often involves the formation of triazolo[4,3-b]pyridazine derivatives, which have been explored for various biological activities. For instance, studies on the synthesis of similar compounds have led to discoveries in antibacterial and antifungal activities through the creation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds have shown effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential in addressing microbial resistance (Hassan, 2013).

Antitumor and Anticancer Properties

Research into similar chemical structures has also revealed antitumor and anticancer properties. For example, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and shown to induce apoptosis through G1 cell-cycle arrest in cancer cell lines, including prostate and lung cancers. This suggests that modifications of the this compound scaffold could lead to potent anticancer agents (Fares et al., 2014).

Antioxidant and Enzyme Inhibition Activities

Compounds structurally related to this compound have been assessed for their antioxidant activity and ability to inhibit enzymes related to disease progression. For example, sulfonamides incorporating 1,3,5-triazine moieties have demonstrated moderate antioxidant activity and significant inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of BRD4, a well-studied target that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2S/c1-23(28(26,27)13-4-2-3-11(7-13)16(17,18)19)12-8-24(9-12)15-6-5-14-21-20-10-25(14)22-15/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXOGJMMIITQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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